molecular formula C14H15N3 B022005 cis-1-Benzyl-2,6-dicyanopiperidine CAS No. 106006-86-4

cis-1-Benzyl-2,6-dicyanopiperidine

Cat. No. B022005
M. Wt: 225.29 g/mol
InChI Key: HYOKFAVTFNEWSQ-OKILXGFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cis-1-Benzyl-2,6-dicyanopiperidine derivatives and related compounds involves multiple steps, including key reactions that define the stereochemistry and functional group interconversions. For instance, a general method for the stereoselective synthesis of cis and trans 2,6-dialkylpiperidine alkaloids was demonstrated, highlighting the versatility of α-aminonitrile synthons in achieving complex piperidine frameworks with precise stereocontrol (Bonin, Romero, Grierson, & Husson, 1982).

Molecular Structure Analysis

X-ray diffraction and other structural characterization techniques have played a crucial role in elucidating the geometric configuration of cis-1-Benzyl-2,6-dicyanopiperidine and its analogs. For example, the crystal structure of related compounds revealed important insights into the spatial arrangement of atoms and the impact of substituents on the overall molecular conformation (Escuer, Mautner, Sanz, & Vicente, 2000).

Chemical Reactions and Properties

Cis-1-Benzyl-2,6-dicyanopiperidine undergoes various chemical reactions, demonstrating a wide range of reactivity patterns. The compound's involvement in vinylphosphonium salt-mediated reactions showcases its utility in synthesizing heterocyclic compounds through one-pot condensation approaches, yielding products with significant selectivity (Aghahosseini, Ramazani, Safarvand Jalayer, Ranjdoost, Souldozi, Ślepokura, & Lis, 2018).

Physical Properties Analysis

The physical properties of cis-1-Benzyl-2,6-dicyanopiperidine, such as melting point, solubility, and crystalline structure, are influenced by its molecular arrangement. Research into related compounds has shed light on how structural variations can impact these physical characteristics, offering insights into the solid-state behavior and stability of cis-1-Benzyl-2,6-dicyanopiperidine derivatives (Baxter, Connor, Wallis, & Povey, 1992).

Chemical Properties Analysis

The chemical properties of cis-1-Benzyl-2,6-dicyanopiperidine, including reactivity towards various nucleophiles, electrophiles, and its role in catalysis, are critical for understanding its applications in organic synthesis. Studies on similar compounds reveal the influence of cis and trans configurations on their chemical behavior, offering a comparative perspective on the reactivity of cis-1-Benzyl-2,6-dicyanopiperidine (Hofmann, Dahlenburg, & van Eldik, 2003).

Safety And Hazards

“Cis-1-Benzyl-2,6-dicyanopiperidine” is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(2R,6S)-1-benzylpiperidine-2,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-9-13-7-4-8-14(10-16)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-8,11H2/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOKFAVTFNEWSQ-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C(C1)C#N)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N([C@@H](C1)C#N)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1-Benzyl-2,6-dicyanopiperidine

CAS RN

106006-86-4
Record name cis-1-Benzyl-2,6-dicyanopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-1-Benzyl-2,6-dicyanopiperidine
Reactant of Route 2
Reactant of Route 2
cis-1-Benzyl-2,6-dicyanopiperidine
Reactant of Route 3
cis-1-Benzyl-2,6-dicyanopiperidine
Reactant of Route 4
cis-1-Benzyl-2,6-dicyanopiperidine
Reactant of Route 5
Reactant of Route 5
cis-1-Benzyl-2,6-dicyanopiperidine
Reactant of Route 6
cis-1-Benzyl-2,6-dicyanopiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.